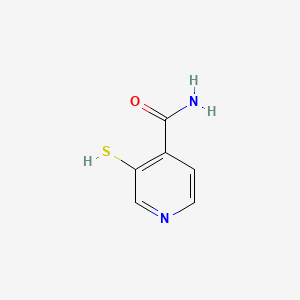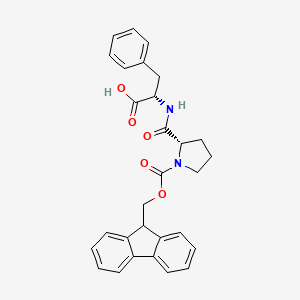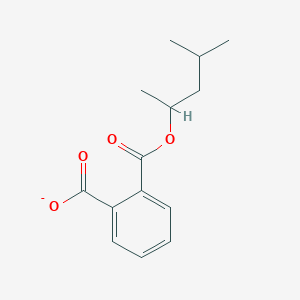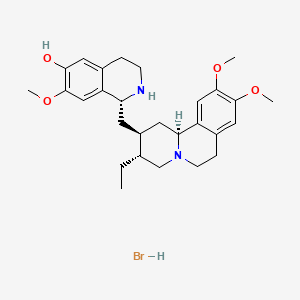
Amoxicillin Trimer Trisodium Salt (>90per cent)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicillin Trimer Trisodium Salt is an antibiotic drug used to treat bacterial infections in humans . It is derived from penicillin and belongs to the group of medications known as aminopenicillins . The trimer trisodium salt form of amoxicillin is highly soluble in water, making it easy to administer orally or through intravenous injection . It is effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Streptococcus pneumoniae, and Haemophilus influenzae .
Synthesis Analysis
The synthesis of Amoxicillin Trimer Trisodium Salt involves a batch enzymatic process . Dynamic modelling and optimisation of the batch enzymatic synthesis of amoxicillin have been implemented . The theoretical results were verified by liquid chromatograph-mass spectrometry (LC-MS) analysis .Molecular Structure Analysis
Amoxicillin Trimer Trisodium Salt is a trisodium salt of amoxicillin trimer, containing three molecules of amoxicillin joined together by peptide bonds . The molecular weight is 1096.2 g/mol .Chemical Reactions Analysis
Amoxicillin Trimer Trisodium Salt undergoes dimerization reactions . The structures of dimer and trimer of amoxicillin have been reported in European Pharmacopoeia (EP 8.0) and United States Pharmacopoeia (USP 37/NF32) .Physical And Chemical Properties Analysis
Amoxicillin Trimer Trisodium Salt is a white to off-white powder . It has a pKa value of 2.5 and 7.5, and a solubility of 50 mg/mL in water at room temperature .Wissenschaftliche Forschungsanwendungen
Antibiotics in the Aquatic Environment
Recent research highlights the widespread use of antibiotics, including amoxicillin, for human and animal disease treatment. These compounds often enter aquatic environments through various pathways, impacting non-target species and ecosystems. Studies have shown that antibiotics can affect cyanobacteria significantly, underlining the ecological risks posed by antibiotic pollution. Efforts to understand the chronic effects of antibiotics on aquatic organisms are ongoing, emphasizing the importance of developing safer and more sustainable antibiotic practices (Kovaláková et al., 2020).
Analytical Methods for Amoxicillin
The importance of amoxicillin in treating bacterial infections necessitates robust analytical methods for its identification and quantification, ensuring product quality and patient safety. Traditional methods often involve the use of hazardous solvents, prompting a shift towards greener, environmentally friendly techniques. This transition aligns with the broader goal of reducing the environmental impact of pharmaceutical analysis, highlighting a key area of research and development in the field (de Marco et al., 2017).
Environmental Impact of Antibiotic Residues
The environmental release of antibiotic residues, including amoxicillin, through livestock manure poses significant risks. These residues can affect microbial communities, promote antibiotic resistance, and impact soil and water quality. Research in this area focuses on understanding the scale of the problem and developing strategies to mitigate the environmental footprint of veterinary antibiotics (Menz et al., 2019).
Penetration of Antibiotics into Bone and Joints
The treatment of bone and joint infections requires antibiotics that can effectively penetrate these tissues. Studies have evaluated the penetration capabilities of various antibiotics, including amoxicillin, into bone and joint spaces. Such research is critical for developing effective treatments for osteomyelitis and septic arthritis, with a focus on optimizing antibiotic selection based on tissue penetration and activity against common pathogens (Thabit et al., 2019).
Wirkmechanismus
- Role : It inhibits penicillin-binding proteins (PBPs), specifically PBPs involved in glycosyltransferase and transpeptidase reactions. These enzymes are crucial for cross-linking D-alanine and D-aspartic acid in bacterial cell walls, which provides structural integrity. By interfering with PBPs, amoxicillin disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Target of Action
Zukünftige Richtungen
Amoxicillin Trimer Trisodium Salt continues to be a widely utilized beta-lactam antimicrobial drug . It is used to treat many different types of infection caused by bacteria, such as tonsillitis, bronchitis, pneumonia, and infections of the ear, nose, throat, skin, or urinary tract . Future research may focus on developing environmental-friendly techniques for its synthesis and analysis , as well as strategies to combat antibiotic resistance .
Biochemische Analyse
Biochemical Properties
Amoxicillin Trimer Trisodium Salt interacts with various enzymes, proteins, and other biomolecules. It is known to competitively inhibit penicillin-binding protein 1 and other high molecular weight penicillin binding proteins . These proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls .
Cellular Effects
Amoxicillin Trimer Trisodium Salt has significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate the growth of certain types of algae, such as Microcystis aeruginosa, under specific nitrogen conditions . It also influences cell function by affecting the photosynthesis system .
Molecular Mechanism
The molecular mechanism of action of Amoxicillin Trimer Trisodium Salt involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, it competitively inhibits penicillin-binding proteins, thereby disrupting the synthesis of bacterial cell walls .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amoxicillin Trimer Trisodium Salt change over time. For instance, studies have shown that its bactericidal action measured in a mouse thigh infection model is more rapid than that of ampicillin . Additionally, it has been found that the solubility and, hence, thermal stability of Amoxicillin Trimer Trisodium Salt increase with the powder pH .
Metabolic Pathways
Amoxicillin Trimer Trisodium Salt is involved in various metabolic pathways. For example, it has been found to affect the synthesis of chlorophyll-a, production and release of microcystins, and expression of ntcA and mcyB . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited .
Transport and Distribution
It is known that antibiotics can have significant effects on the overall taxonomic composition of the gut microbiota .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Amoxicillin Trimer Trisodium Salt involves the reaction of Amoxicillin with Sodium Hydroxide and subsequent precipitation with Trisodium Citrate.", "Starting Materials": ["Amoxicillin", "Sodium Hydroxide", "Trisodium Citrate"], "Reaction": [ "Step 1: Dissolve Amoxicillin in water", "Step 2: Add Sodium Hydroxide to the solution and stir", "Step 3: Heat the solution to 60-70°C for 2-3 hours", "Step 4: Cool the solution and adjust the pH to 7-8 using Sodium Hydroxide", "Step 5: Add Trisodium Citrate to the solution and stir for 1 hour", "Step 6: Filter the solution and wash the precipitate with water", "Step 7: Dry the precipitate at 60-70°C to obtain Amoxicillin Trimer Trisodium Salt (>90% purity)" ] } | |
CAS-Nummer |
94703-34-1 |
Molekularformel |
C48H57N9Na3O15S3 |
Molekulargewicht |
1165.181 |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sodium |
InChI |
InChI=1S/C48H57N9O15S3.3Na/c1-46(2)31(43(67)68)55-39(73-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(69)70)47(3,4)74-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30-41(66)57-33(45(71)72)48(5,6)75-42(30)57;;;/h7-18,25-33,39-40,42,55-56,58-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);;;/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-;;;/m1.../s1 |
InChI-Schlüssel |
HYCIAAAEDUARCI-XWQMZCRMSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=C(C=C7)O)N)C(=O)O)C.[Na].[Na].[Na] |
Synonyme |
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)




